Hydroxysaffloryellow A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

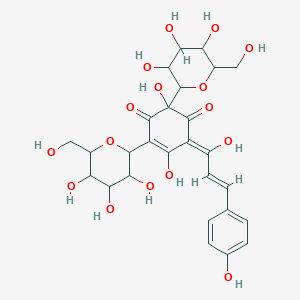

Structure

2D Structure

Properties

IUPAC Name |

(6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUBSCVWHLRGE-RFTOOIFDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C/2\C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)/O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hydroxysafflor Yellow A: Botanical Sources and Extraction Methodologies

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside that has garnered significant attention for its wide-ranging pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects. As a key bioactive constituent of Carthamus tinctorius L., the development of efficient extraction and purification protocols is paramount for its application in research and pharmaceutical development. This guide provides an in-depth overview of the botanical sources of HSYA, detailing factors that influence its concentration. Furthermore, it presents a comprehensive analysis of various extraction and purification techniques, supported by quantitative data and detailed experimental protocols. Finally, this document elucidates key signaling pathways modulated by HSYA, offering a visual representation of its mechanisms of action.

Botanical Sources of Hydroxysafflor Yellow A

The primary and exclusive botanical source of Hydroxysafflor yellow A is the flower of the safflower plant, Carthamus tinctorius L., a member of the Asteraceae family.[1][2][3] This annual herbaceous plant is cultivated globally, with significant production in India and China.[1][4] Historically, safflower has been used in traditional Chinese medicine to promote blood circulation and alleviate pain.

The concentration of HSYA in safflower flowers is influenced by several factors:

-

Geographical Origin: Studies comparing 80 safflower cultivars from various continents have shown that HSYA content can range from 0.05 to 14.99 mg/g.

-

Flower Color: The color of the safflower petals is a strong indicator of HSYA content, with darker colors generally signifying higher concentrations. The order is typically Red > Orange > Yellow > White. For instance, the red Hebei safflower has a significantly higher HSYA content (26.943 mg/g) compared to the white Wei safflower (0.472 mg/g).

-

Harvest Time: The optimal time for harvesting to maximize HSYA content is in the morning of the third or fourth day after flowering.

Extraction and Purification of Hydroxysafflor Yellow A

HSYA exhibits high solubility in water and polar solvents like dimethyl sulfoxide (DMSO), while being poorly soluble in lipophilic solvents such as ethyl acetate, ether, and chloroform. This property dictates the choice of extraction methodologies.

Comparative Analysis of Extraction Methods

Various methods have been developed to extract HSYA from safflower, each with distinct advantages in terms of yield, efficiency, and scalability. A summary of these methods is presented in the table below.

| Extraction Method | Key Parameters | Yield (%) | Reference |

| Water Immersion | High consumption of raw material; potential for degradation at high temperatures. | 0.023 - 0.066 | |

| Smashing Tissue Extraction | Rapid extraction time (2 minutes). | 1.359 | |

| Microwave-Assisted Extraction (MAE) | Solid-to-liquid ratio of 1:100, 70°C, 3 cycles of 20 minutes. | 6.96 | |

| Ultrasonic Extraction | 40 kHz frequency, 40-60°C for 50-60 minutes. | High | |

| Matrix Solid-Phase Dispersion (MSPD) | Outperforms ultrasonic and Soxhlet extraction in yield and material consumption. | 14.89 | |

| Dimethyl Sulfoxide (DMSO) Extraction | Multi-step process involving soaking and heating. | 14.56 |

Experimental Protocols

The following diagram illustrates a general workflow for the extraction and purification of HSYA from Carthamus tinctorius.

Caption: General workflow for HSYA extraction and purification.

This protocol is adapted from Li et al. (2016) and resulted in a high yield of HSYA.

-

Pre-treatment: Soak 2.0 g of safflower powder with 14 volumes of DMSO.

-

Impurity Removal: Stir the mixture for 30 minutes at room temperature in a dark environment.

-

Filtration: Separate the filter residue from the DMSO.

-

First Extraction: Soak the filter residue with 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes under the same conditions.

-

Second Extraction: Soak the filter residue with an additional 12 volumes of DMSO and repeat the heating step.

-

Precipitation: Combine the filtrates and add 3 volumes of butyl acetate.

-

Centrifugation: Centrifuge the mixture to obtain crimson precipitates.

-

Washing and Drying: Wash the precipitates with an appropriate amount of ethanol and then dry to obtain a light yellow powder of HSYA.

This method combines ultrasonic extraction with chromatographic purification for high-purity HSYA.

-

Extraction:

-

Pulverize dried safflower flowers.

-

Add 10-13 times the weight of the medicinal material in purified water.

-

Perform ultrasonic extraction for 50 minutes at a temperature of 40-60°C and an ultrasonic frequency of 40 kHz.

-

Filter the extract, cool to room temperature, and centrifuge.

-

-

Macroporous Adsorption Resin Chromatography:

-

Slowly add the centrifuged extract to a pre-balanced HZ801 macroporous adsorption resin column.

-

Wash the column to remove impurities.

-

Elute HSYA with an appropriate solvent.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the HSYA-rich fraction using a Sephadex LH-20 column for refining.

-

-

Ultrafiltration and Freeze Drying:

-

Perform ultrafiltration on the purified fraction.

-

Freeze-dry the final solution to obtain high-purity HSYA powder.

-

Signaling Pathways Modulated by Hydroxysafflor Yellow A

HSYA exerts its diverse pharmacological effects by modulating a variety of intracellular signaling pathways. These pathways are central to processes such as inflammation, apoptosis, oxidative stress, and cell survival.

Neuroprotective Signaling Pathways

HSYA has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury.

References

- 1. Hydroxysafflor Yellow A Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 3. Hydroxysafflor yellow A inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxysafflor Yellow A Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Hydroxysafflor yellow A

An In-depth Technical Guide to the Physicochemical Properties of Hydroxysafflor Yellow A

Introduction

Hydroxysafflor yellow A (HSYA) is a principal, water-soluble quinochalcone C-glycoside extracted from the flowers of safflower, Carthamus tinctorius L.[1][2][3][4] It is the most abundant and bioactive flavonoid constituent in safflower, often comprising up to 85-90% of the total safflower yellow pigments[3]. HSYA is recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticoagulant effects, making it a key component in treatments for cardiovascular and cerebrovascular diseases. Despite its therapeutic potential, the clinical application of HSYA is often hampered by its chemical instability and low oral bioavailability. This guide provides a comprehensive overview of the core physicochemical properties of HSYA, detailed experimental protocols for its analysis, and insights into its interaction with key biological signaling pathways.

Physicochemical Properties

HSYA presents as a yellow, amorphous powder. Its chemical structure, featuring a C-glycoside bond and multiple phenolic hydroxyl groups, dictates its physical and chemical behavior, particularly its solubility and stability.

Data Summary

The key physicochemical parameters for Hydroxysafflor Yellow A are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₂₇H₃₂O₁₆ | |

| Molecular Weight | 612.53 g/mol | |

| Appearance | Yellow to orange-yellow amorphous powder | |

| Solubility | - High: Water, DMSO, Methanol, Ethanol, Pyridine- Low/Insoluble: Ethyl acetate, Chloroform, Benzene, Ether | |

| UV Absorption (λmax) | 403 nm (in methanol/acetonitrile)399 nm (densitometric analysis) | |

| pKa (Predicted) | 4.50 ± 1.00 | |

| Stability Profile | - Unstable under alkaline (especially pH 9), high temperature (>60 °C), and light exposure.- Degrades under strong acidic conditions.- Stabilizers like EDTA and ascorbic acid can improve light stability. |

Experimental Protocols

Accurate characterization of HSYA requires standardized analytical methods. The following sections detail protocols for quantification, purity assessment, and stability analysis.

Protocol: Quantification and Purity by HPLC

This method is used to determine the concentration and purity of HSYA in a sample.

-

System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) or UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% to 0.2% aqueous formic acid.

-

Solvent B: Acetonitrile.

-

-

Elution Program: A gradient elution is typically employed. An example program is:

-

0–12 min: 10%–22% B

-

12–20 min: 22%–26% B

-

20–30 min: 26%–95% B. The column should be re-equilibrated for a sufficient time (e.g., 10 minutes) between injections.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection: Monitor absorbance at 403 nm, the maximum absorption wavelength for HSYA.

-

Quantification: Create a calibration curve by injecting known concentrations of an HSYA standard. The concentration of HSYA in unknown samples is determined by comparing its peak area to the standard curve.

Protocol: pH Stability Assessment

This protocol determines the degradation kinetics of HSYA across a range of pH values.

-

Buffer Preparation: Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 1 to 13).

-

Sample Preparation: Prepare a stock solution of HSYA in a suitable solvent (e.g., methanol). Dilute the stock solution into each buffer to a known final concentration (e.g., 45 µg/mL).

-

Incubation: Seal the solutions in light-proof containers and incubate at a constant temperature (e.g., 25 °C).

-

Time-Point Sampling: Withdraw aliquots from each pH solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Analysis: Immediately analyze each aliquot using the HPLC method described in Protocol 3.1 to quantify the remaining HSYA concentration.

-

Data Analysis: For each pH value, plot the natural logarithm of the HSYA concentration versus time. The degradation of HSYA typically follows first-order kinetics. The slope of the line gives the negative degradation rate constant (-k). The pH profile of stability is determined by plotting the rate constant (k) versus pH.

Workflow Visualization: pH Stability Assessment

The logical flow for determining the pH-dependent stability of HSYA is outlined below.

Biological Activity and Modulated Signaling Pathways

HSYA exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways. Its anti-inflammatory, antioxidant, and cell-regulatory actions are primarily attributed to its interactions with the NF-κB, PI3K/Akt, and Nrf2/HO-1 pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. HSYA has been shown to suppress the activation of the NF-κB pathway, thereby exerting potent anti-inflammatory effects.

References

- 1. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 2. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]

- 4. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hydroxysafflor Yellow A: Molecular Structure and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysafflor yellow A (HSYA), a principal active chalcone glycoside isolated from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the molecular structure of HSYA and delves into its multifaceted bioactivities, with a focus on its anti-inflammatory, antioxidant, cardiovascular, and neuroprotective effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development. Furthermore, the intricate signaling pathways modulated by HSYA are visually represented to elucidate its mechanisms of action at the molecular level.

Molecular Structure of Hydroxysafflor Yellow A

Hydroxysafflor yellow A is a C-glucosyl quinochalcone, a class of natural phenols. Its chemical structure is characterized by a chalcone backbone substituted with two β-D-glucopyranosyl groups.[1][2] This unique structure underpins its physicochemical properties and biological functions.

Table 1: Molecular and Chemical Properties of Hydroxysafflor Yellow A

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₃₂O₁₆ | [3][4] |

| Molecular Weight | 612.53 g/mol | [5] |

| IUPAC Name | (2E)-1-[2,4-dihydroxy-3,5-bis(β-D-glucopyranosyl)-6-oxocyclohexa-2,4-dien-1-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

| CAS Number | 78281-02-4 | |

| SMILES String | C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=C(C(=O)C2=O)O)[C@H]3--INVALID-LINK--CO)O)O">C@@HO)[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O |

Chemical Structure:

Figure 1: 2D chemical structure of Hydroxysafflor yellow A.

Bioactivity and Therapeutic Potential

HSYA exhibits a broad spectrum of pharmacological effects, making it a promising candidate for the development of novel therapeutics for various diseases.

Anti-inflammatory Activity

HSYA has been shown to possess potent anti-inflammatory properties by modulating key inflammatory signaling pathways. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The primary mechanism underlying its anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Table 2: Quantitative Data on the Anti-inflammatory Effects of HSYA

| Assay/Model | Cell Type/Animal Model | Treatment Concentration/Dose | Key Findings | Reference(s) |

| Lipopolysaccharide (LPS)-induced inflammation | BV-2 microglial cells | 10, 20, 40 µM | Dose-dependently inhibited the production of NO, TNF-α, and IL-6. | |

| Acute soft tissue injury | Wistar rats | 16, 32, 64 mg/kg (i.p.) | Significantly reduced plasma levels of IL-6, IL-1β, and TNF-α. | |

| Carrageenan-induced paw edema | Wistar rats | 10, 20, 40 mg/kg (i.g.) | Dose-dependently inhibited paw swelling. |

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of HSYA (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to the wells and incubate for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of HSYA compared to the LPS-stimulated control.

Antioxidant Activity

HSYA is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. Its antioxidant properties are attributed to its chalcone structure with multiple hydroxyl groups. HSYA upregulates the expression of antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.

Table 3: Quantitative Data on the Antioxidant Effects of HSYA

| Assay | Method | IC₅₀ / Effective Concentration | Reference(s) |

| DPPH radical scavenging | Spectrophotometry | 25.6 µg/mL | |

| ABTS radical scavenging | Spectrophotometry | 15.8 µg/mL | |

| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | 1.8 mM Fe(II)/g |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of dilutions of HSYA in methanol.

-

Reaction Mixture: In a 96-well plate, add 50 µL of each HSYA dilution to 150 µL of the DPPH solution. A blank well should contain 50 µL of methanol and 150 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the HSYA solution.

-

IC₅₀ Determination: Plot the scavenging activity against the concentration of HSYA to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Cardiovascular Protective Effects

HSYA has demonstrated significant protective effects on the cardiovascular system. It can improve cardiac function, reduce myocardial infarct size, and inhibit platelet aggregation. These effects are mediated through multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and apoptosis.

Table 4: Quantitative Data on the Cardiovascular Effects of HSYA

| Model | Animal Model | Dose | Key Findings | Reference(s) |

| Myocardial Ischemia/Reperfusion Injury | Sprague-Dawley rats | 8 mg/kg (i.v.) | Reduced infarct size by 45% and improved cardiac function. | |

| Spontaneously Hypertensive Rats | Wistar rats | 1, 2, 4 mg/kg (i.g.) | Dose-dependently lowered blood pressure. | |

| Platelet Aggregation | Rabbit platelets | 10, 20, 40 µg/mL | Inhibited ADP-induced platelet aggregation. |

Experimental Protocol: Langendorff Perfused Rat Heart Model of Ischemia/Reperfusion Injury

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat and heparinize.

-

Heart Isolation: Rapidly excise the heart and mount it on a Langendorff apparatus.

-

Perfusion: Perfuse the heart with Krebs-Henseleit buffer at a constant pressure and temperature.

-

Stabilization: Allow the heart to stabilize for 20 minutes.

-

HSYA Treatment: Perfuse the heart with HSYA-containing buffer for a specified period before inducing ischemia.

-

Global Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.

-

Reperfusion: Reperfuse the heart with normal Krebs-Henseleit buffer for 120 minutes.

-

Infarct Size Measurement: At the end of reperfusion, slice the heart and incubate with 1% triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

-

Data Analysis: Quantify the infarct size as a percentage of the total ventricular area.

Neuroprotective Effects

HSYA exhibits significant neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases and ischemic stroke. It can protect neurons from apoptosis, reduce oxidative stress in the brain, and modulate neuroinflammation. The neuroprotective effects of HSYA are linked to the activation of the SIRT1 and PI3K/Akt signaling pathways.

Table 5: Quantitative Data on the Neuroprotective Effects of HSYA

| Model | Cell/Animal Model | Concentration/Dose | Key Findings | Reference(s) |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y cells | 10, 20, 40 µM | Increased cell viability and reduced apoptosis. | |

| Middle Cerebral Artery Occlusion (MCAO) | Wistar rats | 3, 6 mg/kg (i.v.) | Reduced neurological deficit scores and infarct volume. | |

| 6-Hydroxydopamine (6-OHDA)-induced neurotoxicity | SH-SY5Y cells | 1, 5, 10 µM | Protected against 6-OHDA-induced cell death. |

Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion)

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium.

-

OGD Induction: Replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 4 hours) to induce oxygen-glucose deprivation.

-

Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator for 24 hours.

-

HSYA Treatment: Treat the cells with different concentrations of HSYA during the reperfusion phase.

-

Cell Viability Assessment: Assess cell viability using the MTT or CCK-8 assay.

-

Apoptosis Analysis: Quantify apoptosis using methods such as TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

-

Data Analysis: Compare the cell viability and apoptosis rates in HSYA-treated groups with the OGD/R control group.

Signaling Pathways Modulated by Hydroxysafflor Yellow A

The diverse bioactivities of HSYA are a result of its ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the targeted development of HSYA-based therapies.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. HSYA inhibits the activation of this pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. HSYA has been shown to activate this pathway, leading to the phosphorylation and activation of Akt, which in turn promotes cell survival and inhibits apoptosis.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. HSYA induces the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, including HO-1.

Conclusion and Future Directions

Hydroxysafflor yellow A is a promising natural compound with a well-defined molecular structure and a wide array of beneficial bioactivities. Its anti-inflammatory, antioxidant, cardiovascular, and neuroprotective effects are supported by a growing body of scientific evidence. The modulation of key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2/HO-1 provides a molecular basis for its therapeutic potential.

This technical guide has provided a comprehensive overview of the current knowledge on HSYA, including quantitative data and detailed experimental protocols to aid researchers in their investigations. Future research should focus on further elucidating the intricate molecular mechanisms of HSYA, exploring its potential synergistic effects with other compounds, and conducting well-designed clinical trials to translate the promising preclinical findings into effective therapies for human diseases. The development of novel drug delivery systems to improve the bioavailability of HSYA will also be crucial for its successful clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. Protective effect of hydroxysafflor yellow A on dopaminergic neurons against 6-hydroxydopamine, activating anti-apoptotic and anti-neuroinflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of hydroxysafflor yellow A: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxysafflor Yellow A Ameliorates Myocardial Ischemia/Reperfusion Injury by Suppressing Calcium Overload and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Mechanistic Journey of Hydroxysafflor Yellow A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysafflor yellow A (HSYA), a prominent water-soluble quinochalcone C-glycoside extracted from the dried flowers of Carthamus tinctorius L. (safflower), has emerged as a compound of significant interest in modern pharmacology. Traditionally used in Chinese medicine to invigorate blood circulation, HSYA is now the subject of extensive research for its therapeutic potential in a range of conditions, most notably cardiovascular and cerebrovascular diseases. This technical guide provides an in-depth exploration of the discovery and history of HSYA, alongside a detailed examination of its pharmacological properties. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further investigation and application of this promising natural compound.

Discovery and Historical Perspective

The use of safflower in traditional medicine dates back centuries, with its first documented applications for gynecological disorders appearing in Zhang Zhong Jing's 'Synopsis of the Golden Chamber'.[1] In modern Chinese medicine, it is primarily employed to promote blood circulation and alleviate blood stasis.[1] The key bioactive component responsible for many of these effects, Hydroxysafflor yellow A, is a unique flavonoid compound belonging to the quinochalcone class.[1]

While a similar compound, safflomin A, was first isolated in 1981 by Onodera et al., it was in 1993 that Meselhy et al. isolated and formally named Hydroxysafflor yellow A, identifying its distinct quinochalcone C-glycoside structure.[2][3] Due to its significant bioactivity and relative abundance in safflower, HSYA has been listed as a key quality control standard in the Chinese Pharmacopoeia since 2005. An injection formulation where HSYA is the main component has been approved by the China State Food and Drug Administration for the treatment of angina pectoris and cerebral infarction.

HSYA is an orange-yellow powdery substance with high solubility in water and poor solubility in lipophilic organic solvents such as chloroform and benzene. However, its inherent chemical instability and low oral bioavailability present significant challenges for its clinical application, driving research into novel drug delivery systems.

Quantitative Pharmacological Data

This section summarizes the available quantitative data on the pharmacokinetics and in vitro activities of Hydroxysafflor yellow A.

Table 1: Pharmacokinetic Parameters of Hydroxysafflor yellow A

| Species | Route of Administration | Dose | Cmax | Tmax | AUC | t1/2 | Oral Bioavailability | Reference |

| Human | Intravenous Infusion | 35 mg | 2.02 ± 0.18 µg/mL | - | 6.57 ± 1.20 µg·h/mL | 3.21 ± 1.26 h | - | |

| Human | Intravenous Infusion | 70 mg | 7.47 ± 0.67 µg/mL | - | 25.90 ± 4.62 µg·h/mL | 3.33 ± 0.68 h | ||

| Human | Intravenous Infusion | 140 mg | 14.48 ± 4.71 µg/mL | - | 48.47 ± 12.11 µg·h/mL | 2.98 ± 0.09 h | - | |

| Rat | Intravenous Injection | 3 mg/kg | - | - | - | - | 1.2% | |

| Rat | Intravenous Injection | 3-24 mg/kg | Linear | - | Linear | - | - | |

| Dog | Intravenous Injection | 6-24 mg/kg | Linear | - | Linear | - | - |

Table 2: In Vitro Efficacy of Hydroxysafflor yellow A

| Assay | Target | Cell Line/System | IC50/EC50 | Reference |

| Radical Scavenging | Superoxide Anion | Cell-free | 75.18 µg/mL | |

| Radical Scavenging | Hydroxyl Radical | Cell-free | 2.52 µg/mL | |

| Enzyme Inhibition | Xanthine Oxidase | RAW264.7 Macrophages | 40.04 µM |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the research of Hydroxysafflor yellow A.

Extraction and Isolation of Hydroxysafflor yellow A from Carthamus tinctorius L.

This protocol describes a common method for the extraction and purification of HSYA from safflower.

-

Extraction:

-

Grind dried safflower flowers into a coarse powder.

-

Perform ultrasonic water extraction by adding 10-15 volumes of deionized water to the powdered safflower.

-

Conduct the extraction at a temperature of 40-60°C with an ultrasonic frequency of 40 kHz for 40-60 minutes.

-

Filter the mixture to obtain the crude aqueous extract.

-

-

Purification:

-

Apply the crude extract to a macroporous adsorption resin column (e.g., HZ801).

-

Wash the column with deionized water to remove impurities.

-

Elute the adsorbed compounds with an appropriate solvent, such as an ethanol-water mixture.

-

Collect the eluate containing HSYA and concentrate it under reduced pressure.

-

Further purify the concentrated eluate using Sephadex LH-20 column chromatography.

-

Perform ultrafiltration on the purified fraction to remove any remaining small molecule impurities.

-

Lyophilize (freeze-dry) the final purified solution to obtain HSYA as a dry powder.

-

High-Performance Liquid Chromatography (HPLC) for Quantification of HSYA

This protocol outlines a typical HPLC method for the quantitative analysis of HSYA.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 0.7% phosphoric acid). A common mobile phase composition is methanol-acetonitrile-0.7% phosphoric acid (26:2:72, v/v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 403 nm.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

-

Sample Preparation:

-

Plasma/Serum Samples: Precipitate proteins by adding three volumes of methanol to the sample. Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Plant Extracts: Dissolve the extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Prepare a series of standard solutions of HSYA of known concentrations.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples and determine the concentration of HSYA by interpolating the peak area from the calibration curve.

-

In Vitro Cell Viability Assessment using MTT Assay

This protocol describes the use of the MTT assay to evaluate the effect of HSYA on cell viability.

-

Cell Seeding:

-

Seed cells (e.g., endothelial cells, cancer cells) in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

-

HSYA Treatment:

-

Prepare a stock solution of HSYA in a suitable solvent (e.g., sterile water or DMSO) and further dilute it in cell culture medium to the desired concentrations.

-

Remove the old medium from the cells and add the medium containing different concentrations of HSYA. Include a vehicle control group.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

This protocol provides a general outline for the MCAO model in rodents to study the neuroprotective effects of HSYA.

-

Animal Preparation:

-

Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent.

-

Maintain the animal's body temperature at 37°C using a heating pad.

-

-

Surgical Procedure:

-

Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Introduce a nylon monofilament suture with a blunted tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

The duration of occlusion can be transient (e.g., 90 minutes) followed by reperfusion by withdrawing the filament, or permanent.

-

-

HSYA Administration:

-

Administer HSYA (e.g., via intravenous injection) at the desired dose and time point (e.g., before, during, or after ischemia).

-

-

Assessment of Neurological Deficit and Infarct Volume:

-

After a specific reperfusion period (e.g., 24 hours), assess the neurological deficit using a standardized scoring system.

-

Euthanize the animal and perfuse the brain.

-

Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, while viable tissue stains red).

-

Quantify the infarct volume using image analysis software.

-

Signaling Pathways and Experimental Workflows

This section provides visual representations of the key signaling pathways modulated by Hydroxysafflor yellow A and a typical experimental workflow in HSYA research, generated using the DOT language for Graphviz.

Caption: Experimental workflow for Hydroxysafflor yellow A research.

Caption: Key signaling pathways modulated by Hydroxysafflor yellow A.

Conclusion

Hydroxysafflor yellow A stands as a compelling example of a natural product with significant therapeutic potential, bridging the gap between traditional medicine and modern pharmacology. Its journey from a constituent of a traditional herbal remedy to a well-characterized molecule with defined mechanisms of action is a testament to the power of natural product research. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the multifaceted pharmacological properties of HSYA. With ongoing research into its delivery, efficacy, and safety, Hydroxysafflor yellow A holds the promise of becoming a valuable therapeutic agent for a range of human diseases.

References

- 1. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hydroxysafflor yellow A alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota [frontiersin.org]

- 3. CN102702150B - Preparation method and application of hydroxysafflor yellow A - Google Patents [patents.google.com]

Hydroxysafflor Yellow A: A Technical Guide to Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA) is the principal active chalcone glycoside extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1] Renowned for its potent pharmacological properties, HSYA is a cornerstone of traditional medicine for treating cardiovascular and cerebrovascular diseases.[2][3] Modern research has elucidated its multi-target capabilities, demonstrating significant anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective effects.[2][4] This technical guide provides an in-depth exploration of the core signaling pathways modulated by HSYA, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Signaling Pathways Modulated by HSYA

HSYA exerts its therapeutic effects by intricately modulating several key intracellular signaling cascades. Understanding these interactions is crucial for harnessing its full therapeutic potential. The primary pathways influenced by HSYA include the PI3K/Akt, MAPK, NF-κB, Nrf2/HO-1, and HIF-1α signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell survival, proliferation, growth, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes.

HSYA has been shown to activate the PI3K/Akt pathway, which is central to its protective effects. In models of type 2 diabetes, HSYA treatment reversed the downregulation of PI3K and Akt in the liver, promoting PI3K/Akt activation. This activation is linked to the inhibition of pancreatic β-cell apoptosis, improved insulin resistance, and regulation of glycolipid metabolism. Furthermore, HSYA's anti-apoptotic effects in cerebral ischemia-reperfusion injury are mediated by increasing the phosphorylation of Akt and its downstream target, GSK3β. In vascular smooth muscle cells, HSYA inhibits viability and migration by inactivating the PI3K/Akt pathway, suggesting a context-dependent modulation.

Caption: HSYA modulation of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a fundamental signaling pathway that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three main subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.

HSYA demonstrates significant regulation of the MAPK pathway, particularly in inflammatory conditions. In osteoarthritis models, HSYA suppresses the IL-1β-induced activation of ERK, p38, and JNK. This inhibitory action leads to a decrease in the expression of matrix metalloproteinases (MMPs), thereby protecting the extracellular matrix from degradation. Molecular docking studies have confirmed that HSYA exhibits excellent binding capabilities to p65 (a component of the NF-κB pathway), ERK, p38, and JNK, underscoring its multi-target anti-inflammatory mechanism.

References

- 1. Effects of Hydroxysafflor Yellow A on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 3. Hydroxysafflor Yellow A: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxysafflor Yellow A Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Effects of HSYA on Oxidative Stress Biomarkers

An In-Depth Technical Guide to the In Vivo Antioxidant Activity of Hydroxysafflor Yellow A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo antioxidant properties of Hydroxysafflor yellow A (HSYA), a primary bioactive chalcone glycoside extracted from the flowers of Carthamus tinctorius L. (safflower).[1][2] HSYA has demonstrated significant pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects, making it a compound of interest for treating conditions associated with oxidative stress, such as cardiovascular and cerebrovascular diseases.[1][3][4] This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the molecular pathways and workflows involved in HSYA research.

HSYA mitigates oxidative stress in vivo by modulating the activity of endogenous antioxidant enzymes and reducing the levels of oxidative damage markers. Treatment with HSYA consistently leads to an increase in the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). Concurrently, it reduces the concentration of malondialdehyde (MDA), a key indicator of lipid peroxidation, and reactive oxygen species (ROS).

Table 1: Effect of HSYA on Endogenous Antioxidant Enzymes

| Animal Model | Condition | HSYA Dosage & Route | Duration | Tissue/Fluid | Change in SOD Activity | Change in GSH-Px Activity | Change in CAT Activity | Reference(s) |

| Sprague-Dawley Rats | Traumatic Brain Injury (TBI) | 7.5 mg/kg, i.v. | Post-injury | Brain Tissue | Increased | Not Reported | Increased | |

| Sprague-Dawley Rats | Cerebral I/R (MCAO) | 2, 4, 8 mg/kg, i.v. | 3 consecutive days | Serum | Dose-dependently Increased | Dose-dependently Increased | Not Reported | |

| ICR Mice | Nonalcoholic Fatty Liver Disease (NAFLD) | 60, 120 mg/kg, p.o. | 12 weeks | Serum | Significantly Increased | Not Reported | Not Reported | |

| ApoE-/- Mice | Atherosclerosis | 10 mg/kg, i.p. | 12 weeks | Serum | Significantly Increased | Not Reported | Not Reported | |

| Sprague-Dawley Rats | Depression (CUMS) | 10, 20 mg/kg, i.g. | 4 weeks | Brain Tissue | Increased | Increased | Not Reported |

Abbreviations: i.v. (intravenous), p.o. (per os/oral), i.p. (intraperitoneal), i.g. (intragastric), MCAO (Middle Cerebral Artery Occlusion), CUMS (Chronic Unpredictable Mild Stress).

Table 2: Effect of HSYA on Markers of Oxidative Damage

| Animal Model | Condition | HSYA Dosage & Route | Duration | Tissue/Fluid | Change in MDA Levels | Change in ROS Levels | Change in GSH/GSSG Ratio | Reference(s) |

| Sprague-Dawley Rats | Traumatic Brain Injury (TBI) | 7.5 mg/kg, i.v. | Post-injury | Brain Tissue | Decreased | Not Reported | Increased | |

| Sprague-Dawley Rats | Cerebral I/R (MCAO) | 2, 4, 8 mg/kg, i.v. | 3 consecutive days | Serum | Dose-dependently Decreased | Dose-dependently Decreased | Not Reported | |

| ICR Mice | Nonalcoholic Fatty Liver Disease (NAFLD) | 60, 120 mg/kg, p.o. | 12 weeks | Serum | Significantly Decreased | Not Reported | Not Reported | |

| ApoE-/- Mice | Atherosclerosis | 10 mg/kg, i.p. | 12 weeks | Serum | Significantly Decreased | Not Reported | Not Reported | |

| Sprague-Dawley Rats | Depression (CUMS) | 10, 20 mg/kg, i.g. | 4 weeks | Brain Tissue | Decreased | Not Reported | Not Reported |

Abbreviations: i.v. (intravenous), p.o. (per os/oral), i.p. (intraperitoneal), i.g. (intragastric), MCAO (Middle Cerebral Artery Occlusion), CUMS (Chronic Unpredictable Mild Stress), GSH (glutathione), GSSG (glutathione disulfide).

Experimental Protocols

The following sections detail common methodologies used in in vivo studies to evaluate the antioxidant activity of HSYA.

Animal Models and Induction of Oxidative Stress

-

Cerebral Ischemia/Reperfusion (I/R) Injury Model:

-

Animal: Male Sprague-Dawley rats.

-

Procedure: The middle cerebral artery occlusion (MCAO) model is frequently used. An intraluminal filament is inserted via the external carotid artery to block the origin of the middle cerebral artery for a defined period (e.g., 2 hours), followed by reperfusion upon filament withdrawal. This procedure induces significant oxidative stress and neuronal damage in the brain.

-

-

Traumatic Brain Injury (TBI) Model:

-

Animal: Male Sprague-Dawley rats.

-

Procedure: A controlled cortical impact (CCI) device is used to induce a standardized injury. This method creates a focal brain injury characterized by a rapid increase in free radical-induced oxidative damage.

-

-

Nonalcoholic Fatty Liver Disease (NAFLD) Model:

-

Animal: Male ICR mice.

-

Procedure: NAFLD is induced by feeding the animals a high-fat diet (HFD), with approximately 40% of energy derived from fat, for an extended period (e.g., 12 weeks). The HFD leads to lipid accumulation, inflammation, and oxidative stress in the liver.

-

HSYA Administration

-

Route of Administration: HSYA is highly soluble in water. Common administration routes in animal studies include intravenous (i.v.) injection via the tail vein, intraperitoneal (i.p.) injection, and oral gavage (p.o. or i.g.). The choice of route often depends on the desired bioavailability and the clinical relevance of the model. Oral bioavailability of HSYA is known to be low.

-

Dosage: Doses vary significantly depending on the animal model and administration route, ranging from 2-8 mg/kg for intravenous administration in acute injury models to 60-120 mg/kg for oral administration in chronic disease models.

Measurement of Antioxidant and Oxidative Stress Markers

-

Sample Collection: Blood is collected to obtain serum or plasma, and tissues (e.g., brain, liver) are harvested, homogenized, and centrifuged to obtain supernatants for analysis.

-

Enzyme Activity Assays: The activities of SOD, CAT, and GSH-Px are typically quantified using commercially available colorimetric assay kits according to the manufacturer's instructions.

-

Lipid Peroxidation Assay: MDA levels are commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

ROS Measurement: ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA), although this method detects a range of ROS and requires careful interpretation.

-

ELISA: Enzyme-linked immunosorbent assays (ELISA) are frequently used for the quantitative determination of ROS, MDA, SOD, and GSH-Px in serum and tissue homogenates.

-

UPLC-MS/MS: Ultra-performance liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method used to confirm the presence and quantify the concentration of HSYA in biological matrices like brain tissue, confirming its ability to cross the blood-brain barrier.

Molecular Signaling Pathways

HSYA exerts its antioxidant effects by modulating complex intracellular signaling pathways. Key pathways identified include the SIRT1 and Nrf2/HO-1 signaling cascades, which are critical regulators of cellular stress response and survival.

SIRT1 Signaling Pathway

HSYA has been shown to activate the Silent Information Regulator 1 (SIRT1) signaling pathway, which plays a crucial role in protecting against I/R injury. Activation of SIRT1 by HSYA leads to the upregulation of downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). This cascade enhances cellular resistance to oxidative stress and inhibits apoptosis.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary regulator of the endogenous antioxidant defense system. Under conditions of oxidative stress, HSYA can promote the activation of Nrf2. Activated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1. The subsequent upregulation of HO-1 and other phase II detoxifying enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage.

Conclusion

The collective evidence from numerous in vivo studies strongly supports the potent antioxidant activity of Hydroxysafflor yellow A. It effectively enhances the endogenous antioxidant defense system and mitigates oxidative damage across a variety of preclinical models of disease. Its mechanism of action is multifaceted, involving the modulation of key regulatory pathways such as SIRT1 and Nrf2/HO-1. While these findings are promising, further research is required to translate these preclinical outcomes into clinical applications, particularly concerning HSYA's low oral bioavailability and pharmacokinetic profile. The data and protocols summarized herein provide a foundational resource for scientists and drug development professionals investigating HSYA as a potential therapeutic agent for oxidative stress-related pathologies.

References

- 1. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxysafflor yellow A for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxysafflor Yellow A: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA), a primary active chalcone glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention for its potent pharmacological activities.[1][2] Traditionally used in Chinese medicine to invigorate blood circulation, HSYA is now being extensively investigated for its therapeutic potential in a range of modern medical applications, including cardiovascular and cerebrovascular diseases.[2] A substantial body of evidence highlights its significant anti-inflammatory, antioxidant, and anti-apoptotic properties.[3][4] This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of HSYA, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Anti-inflammatory Action

HSYA exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory cascade. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, suppression of the NLRP3 inflammasome, and regulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

HSYA has been shown to potently inhibit this pathway. It can suppress the activation of IKK, thereby preventing the phosphorylation and degradation of IκB. This maintains NF-κB in its inactive state in the cytoplasm, preventing the transcription of pro-inflammatory genes. Studies have demonstrated that HSYA inhibits the nuclear translocation of the NF-κB p65 subunit, a key component of the active NF-κB complex.

Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis. These kinases are activated in a cascade fashion in response to extracellular stimuli. HSYA has been shown to inhibit the phosphorylation of p38 MAPK, a key step in its activation. By suppressing the MAPK pathways, HSYA can reduce the production of inflammatory mediators.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Upon activation by various stimuli, it triggers the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. HSYA has been demonstrated to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of IL-1β and IL-18.

Regulation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors and is critically involved in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes. Recent studies suggest that HSYA can modulate this pathway. For instance, HSYA has been shown to up-regulate the JAK2/STAT3 pathway while inhibiting the activation of NF-κB signaling in a model of Aβ-induced inflammation. Conversely, in a model of myocardial ischemia/reperfusion injury, HSYA was found to mitigate injury by inhibiting the activation of the JAK2/STAT1 pathway. This indicates a context-dependent regulatory role of HSYA on the JAK/STAT pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of HSYA have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators by HSYA

| Cell Line | Inducer | Mediator Inhibited | HSYA Concentration | % Inhibition / IC50 | Reference |

| MRC-5 | TNF-α (5 ng/mL) | IL-1β, IL-6, TGF-β1 | 15 µmol/L, 45 µmol/L | Significant reduction | |

| Primary hippocampal cells | OGD/R | SIRT1, FOXO1, PGC1α mRNA | 40, 60, 80 µM | Significant increase | |

| H22 tumor-bearing mice | - | ERK/MAPK and NF-κB | - | Inhibition of angiogenesis | |

| A549 and H1299 cells | LPS | PI3K/Akt/mTOR, ERK/MAPK | - | Reduced migration, invasion |

Table 2: In Vivo Anti-inflammatory Effects of HSYA

| Animal Model | Condition | Key Findings | HSYA Dosage | Reference |

| Rats | Cerebral ischemia-reperfusion | Decreased p-p38 MAPK and p-NF-κB p65 | High-dose HSYA | |

| Rats | Myocardial ischemia/reperfusion | Decreased myocardial infarct size, inhibited apoptosis | - | |

| Mice | Aβ1-42-induced inflammation | Ameliorated memory deficits, suppressed microglia/astrocyte activation | - | |

| Rats | Myocardial ischemia/reperfusion | Mitigated injury by inhibiting JAK2/STAT1 pathway | - |

Experimental Protocols

This section provides representative protocols for key experiments used to evaluate the anti-inflammatory effects of HSYA.

Representative Experimental Workflow

Western Blot Analysis for NF-κB p65

This protocol outlines the steps to measure the expression and phosphorylation of the NF-κB p65 subunit.

-

Cell Culture and Treatment: Plate cells (e.g., MRC-5) and grow to 70-80% confluency. Pre-treat with HSYA at desired concentrations for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., 5 ng/mL TNF-α) for 30 minutes.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 60 µg) onto an 8-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against total NF-κB p65 or phospho-NF-κB p65 (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Visualize the protein bands using an ECL chemiluminescence detection kit and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels.

ELISA for IL-1β and TNF-α

This protocol describes the quantification of secreted pro-inflammatory cytokines in cell culture supernatants.

-

Sample Collection: After cell treatment as described above, collect the cell culture supernatants. Centrifuge to remove any cells or debris.

-

ELISA Procedure: Use a commercial ELISA kit for human IL-1β or TNF-α and follow the manufacturer's instructions. A general procedure is as follows:

-

Add standards and samples to wells pre-coated with a capture antibody and incubate for 2 hours at room temperature.

-

Wash the wells multiple times with the provided wash buffer.

-

Add a biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.

-

Wash the wells.

-

Add a TMB substrate solution and incubate in the dark for 10-30 minutes, or until a color change is observed.

-

Add a stop solution to terminate the reaction.

-

-

Data Acquisition: Immediately measure the absorbance of each well at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokines in the samples.

Conclusion

Hydroxysafflor yellow A exhibits potent anti-inflammatory properties through its multifaceted regulatory effects on key signaling pathways, including NF-κB, MAPK, NLRP3 inflammasome, and JAK-STAT. The quantitative data from numerous studies consistently demonstrate its ability to suppress the production of pro-inflammatory mediators. The experimental protocols provided in this guide offer a framework for the continued investigation of HSYA's therapeutic potential. For researchers and drug development professionals, HSYA represents a promising natural compound for the development of novel anti-inflammatory therapies. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in human inflammatory diseases.

References

- 1. scielo.br [scielo.br]

- 2. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxysafflor Yellow A Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Hydroxysafflor Yellow A: An In-depth Technical Guide to Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of Hydroxysafflor yellow A (HSYA), a primary active component isolated from the safflower plant (Carthamus tinctorius). HSYA has garnered significant interest for its therapeutic potential in a range of neurological disorders, including ischemic stroke and Parkinson's disease. This document synthesizes quantitative data from key preclinical studies, details common experimental protocols, and visualizes the core signaling pathways implicated in HSYA's mechanism of action.

Quantitative Data Summary

The neuroprotective efficacy of HSYA has been quantified across various preclinical models. The following tables summarize the key findings in cerebral ischemia and Parkinson's disease models, offering a comparative view of its therapeutic effects.

Table 1: Neuroprotective Effects of HSYA in Preclinical Models of Cerebral Ischemia

| Animal Model | HSYA Treatment Regimen | Key Quantitative Outcomes | Reference |

| Male Wistar-Kyoto Rats (MCAO) | 3.0 mg/kg and 6.0 mg/kg (sublingual vein injection) | Significantly decreased neurological deficit scores and reduced infarct area. 6.0 mg/kg showed similar potency to 0.2 mg/kg nimodipine. | [1] |

| MCAO Rats | 8 mg/kg or higher | Markedly downregulated the expression of JAK2-mediated signaling. | [2] |

| MCAO Rats | Dose-dependent | Promoted recovery of neurological function, attenuated cerebral edema, and reduced cerebral infarct volume. | [2] |

| MCAO Rats and OGD/R-injured primary neurons | Not specified | Regulated the SIRT1 pathway. | [3] |

| C57BL/6J Mice (photothrombotic stroke) | Not specified | Protected ZO-1 stability, reducing cerebral vascular leakage. | [3] |

| MCAO Rats | 8 mg/kg and 16 mg/kg | Significantly improved fear memory after brain ischemic injury. | |

| MCAO Rats | 8 mg/kg | Significantly improved synaptic plasticity after brain ischemic injury. |

Table 2: Neuroprotective Effects of HSYA in Preclinical Models of Parkinson's Disease

| Animal Model | HSYA Treatment Regimen | Key Quantitative Outcomes | Reference |

| 6-OHDA-induced PD Rats | 2 or 8 mg/kg (caudal vein injection) for 4 weeks | Significantly attenuated apomorphine-induced turns and protected against the loss of tyrosine hydroxylase-positive cells. Increased levels of dopamine and its metabolites, GDNF, and BDNF in the striatum. | |

| Rotenone-induced PD Mice | Not specified | Improved motor dysfunction and protected dopamine neurons by elevating TH-containing dopaminergic neurons and dopamine content in the striatum. | |

| MPTP-induced Neurotoxicity in Mice | 8 mg/kg for one week (pretreatment) | Prevented the appearance of motor abnormalities and attenuated the reduction of dopamine, DOPAC, and HVA in the striatum. | |

| Rotenone-induced PD Mice | Not specified | Increased the hanging time in the hanging wire test and augmented the formation of autophagosomes. | |

| Rotenone-induced PD Mice | 30 mg/kg rotenone, HSYA co-treatment | Increased expression of TH, p-JNK1/JNK1, Beclin1, Atg7, Atg12-5, p-Bcl-2/Bcl-2, and the LC3-II/LC3-I ratio, while reducing α-synuclein expression. |

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. This section outlines the detailed methodologies for two of the most common animal models used to evaluate the neuroprotective effects of HSYA.

Middle Cerebral Artery Occlusion (MCAO) Model for Cerebral Ischemia

This model is widely used to mimic focal cerebral ischemia in rodents.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice.

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments.

-

Nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice) with a rounded tip.

-

Laser Doppler flowmeter.

-

HSYA solution.

-

2,3,5-triphenyltetrazolium chloride (TTC) stain.

Procedure:

-

Anesthesia and Preparation: Anesthetize the animal and maintain its body temperature at 37°C.

-

Surgical Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal ECA and the CCA.

-

Arteriotomy: Make a small incision in the ECA stump.

-

Occlusion: Introduce the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

HSYA Administration: Administer HSYA (e.g., via tail vein injection) at a predetermined dose and time point relative to the ischemic insult.

-

Neurological Assessment: Evaluate neurological deficits at various time points post-surgery using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours), sacrifice the animal, and slice the brain. Stain the slices with TTC to differentiate between infarcted (pale) and healthy (red) tissue and quantify the infarct volume.

MPTP/6-OHDA-Induced Parkinson's Disease Model

These neurotoxin-based models are standard for inducing dopaminergic neuron degeneration characteristic of Parkinson's disease.

Materials:

-

Male C57BL/6 mice (for MPTP) or Sprague-Dawley rats (for 6-OHDA).

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 6-hydroxydopamine (6-OHDA).

-

Stereotaxic apparatus.

-

Anesthesia.

-

HSYA solution.

-

Behavioral testing apparatus (e.g., rotarod, open field).

-

Immunohistochemistry reagents for tyrosine hydroxylase (TH).

Procedure:

-

Neurotoxin Administration:

-

MPTP Model: Administer MPTP (e.g., 30 mg/kg, intraperitoneally) daily for a specified number of days.

-

6-OHDA Model: Anesthetize the animal and use a stereotaxic apparatus to unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum.

-

-

HSYA Treatment: Administer HSYA (e.g., via intraperitoneal or intravenous injection) at various doses, either as a pretreatment or post-neurotoxin administration, for a defined duration.

-

Behavioral Testing: At different time points after neurotoxin administration, assess motor function using tests such as the rotarod test (for motor coordination), the open field test (for locomotor activity), and the apomorphine-induced rotation test (for unilateral lesions).

-

Neurochemical Analysis: After the final behavioral test, sacrifice the animals and dissect the striatum. Use techniques like high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites.

-

Immunohistochemistry: Perfuse the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons and fibers.

Signaling Pathway Visualizations

The neuroprotective effects of HSYA are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Caption: HSYA modulates the JAK2/STAT3 signaling pathway.

Caption: HSYA activates the SIRT1 signaling pathway.

Caption: HSYA inhibits the NF-κB signaling pathway.

Conclusion

The preclinical data strongly support the neuroprotective effects of Hydroxysafflor yellow A in models of both acute and chronic neurological disorders. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, apoptosis, and cellular stress, positions HSYA as a promising candidate for further drug development. This guide provides a foundational resource for researchers and scientists to design and interpret future studies aimed at translating these promising preclinical findings into clinical applications.

References

- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxysafflor Yellow A and Tenuigenin Exhibit Neuroprotection Effects Against Focal Cerebral Ischemia Via Differential Regulation of JAK2/STAT3 and SOCS3 Signaling Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Anticancer Potential of Hydroxysafflor Yellow A (HSYA) in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA), a primary active chalcone glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its diverse pharmacological activities.[1][2] While traditionally used in promoting blood circulation, recent in vitro studies have illuminated its potent anticancer properties across various cancer cell lines. This technical guide provides an in-depth overview of the mechanisms through which HSYA exerts its anticancer effects, focusing on its impact on cell viability, apoptosis, cell cycle progression, and metastasis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

HSYA has been shown to inhibit the proliferation of numerous cancer cells, including but not limited to, breast cancer (MCF-7), liver cancer (HepG2), colorectal cancer (HCT116), and non-small cell lung cancer (A549 and H1299).[1][3][4] Its multifaceted mechanism of action involves the modulation of several critical signaling pathways, making it a promising candidate for further preclinical and clinical investigation.

Effects on Cell Viability and Proliferation

HSYA has demonstrated a dose-dependent inhibitory effect on the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 of HSYA (or related compound) | Treatment Duration | Reference |

| MCF-7 | Breast Cancer | HSYB: 22.12 µg/mL | 24 hours | |

| HCT116 | Colorectal Cancer | Significantly reduced viability at 25, 50, and 100 µM | Not Specified | |

| HepG2 | Liver Cancer | Inhibition observed at 80 µM | Not Specified | |

| A549 | Non-Small Cell Lung Cancer | Significant suppression at 5, 10, and 20 µM (in the presence of LPS) | 24, 48, and 72 hours | |

| H1299 | Non-Small Cell Lung Cancer | Significant suppression at 5, 10, and 20 µM (in the presence of LPS) | 24, 48, and 72 hours |

Note: Data for MCF-7 is for Hydroxysafflor Yellow B (HSYB), an isomer of HSYA.

Induction of Apoptosis

A key mechanism of HSYA's anticancer activity is the induction of apoptosis, or programmed cell death. HSYA has been shown to trigger apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

| Cell Line | Cancer Type | Treatment | Apoptosis Rate | Reference |

| MCF-7 | Breast Cancer | HSYB (6 µg/ml) | 9.2% | |

| MCF-7 | Breast Cancer | HSYB (6 µg/ml) + Doxorubicin (0.4 µg/ml) | 53.7% | |

| HepG2 & Huh7 | Liver Cancer | HSYA (80 and 160 µmol/L) for 24h | Numerous apoptotic cells observed | |

| Nucleus Pulposus Cells | (Non-cancerous model) | TBHP + HSYA (10 µM) | Apoptosis decreased from 15.71% to 7.96% | |

| A549 & H1299 | Non-Small Cell Lung Cancer | LPS + HSYA (5, 10, and 20 µM) for 48h | Significantly promoted apoptosis |

Note: Data for MCF-7 is for Hydroxysafflor Yellow B (HSYB).

Cell Cycle Arrest

HSYA has been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. This disruption prevents cancer cells from dividing and proliferating. An isomer of HSYA, Hydroxysafflor yellow B (HSYB), has been shown to arrest the MCF-7 cell cycle in the S phase.

| Cell Line | Cancer Type | HSYA Concentration | Effect on Cell Cycle | Reference |

| MCF-7 | Breast Cancer | Not Specified | Cell cycle was blocked | |

| HepG2 | Liver Cancer | Not Specified | S and G2/M phase arrest |

Inhibition of Metastasis: Migration and Invasion

HSYA has demonstrated the ability to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic cascade. This is achieved, in part, by modulating the expression of proteins involved in cell motility and the degradation of the extracellular matrix.